molecular formula C16H21NO4 B5715905 6,7-dimethoxy-3-methyl-N-(2-methylpropyl)-1-benzofuran-2-carboxamide

6,7-dimethoxy-3-methyl-N-(2-methylpropyl)-1-benzofuran-2-carboxamide

Cat. No.: B5715905
M. Wt: 291.34 g/mol
InChI Key: SUERQOHYZZXKCS-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-methyl-N-(2-methylpropyl)-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-methyl-N-(2-methylpropyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.

    Introduction of Methoxy Groups: Methoxylation can be performed using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

    Carboxamide Formation: The carboxamide group can be introduced through amidation reactions involving carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzofuran ring.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

6,7-Dimethoxy-3-methyl-N-(2-methylpropyl)-1-benzofuran-2-carboxamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Exploration of its pharmacological properties for therapeutic applications.

    Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-benzofuran-2-carboxamide: Lacks the methyl and N-(2-methylpropyl) groups.

    3-Methyl-1-benzofuran-2-carboxamide: Lacks the methoxy groups.

    N-(2-Methylpropyl)-1-benzofuran-2-carboxamide: Lacks the methoxy and methyl groups.

Uniqueness

6,7-Dimethoxy-3-methyl-N-(2-methylpropyl)-1-benzofuran-2-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6,7-dimethoxy-3-methyl-N-(2-methylpropyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-9(2)8-17-16(18)13-10(3)11-6-7-12(19-4)15(20-5)14(11)21-13/h6-7,9H,8H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUERQOHYZZXKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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